![molecular formula C10H13N3OS B3008658 3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 438225-52-6](/img/structure/B3008658.png)

3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

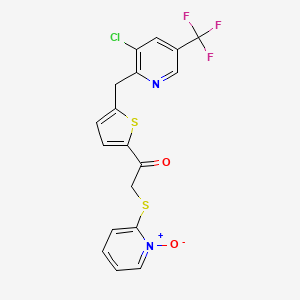

The compound "3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one" is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one, which is a scaffold that has been explored for its potential in various biological activities. The thieno[2,3-d]pyrimidine derivatives have been studied for their inhibitory activities against enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical for DNA synthesis and cell proliferation . Additionally, these compounds have been investigated for their antimicrobial properties and their ability to form different tautomeric structures, which can influence their hydrogen-bonding interactions and crystal packing .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves the use of key intermediates like 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one. This intermediate can be further functionalized to create a variety of substituted compounds. For instance, it can be brominated and then subjected to an Ullmann reaction to introduce different aryl groups . Other synthetic routes involve the reaction of methyl 3-aminothiophene-2-carboxylate with isocyanates or isothiocyanates to yield thieno[3,2-d]pyrimidin-4-ones, which can be alkylated to produce N- and S-alkyl derivatives .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives can exhibit different tautomeric forms, such as the 1H- and 3H-tautomers. These tautomers can coexist in the same crystal and are linked by hydrogen bonds resembling Watson-Crick base pairs . The presence of different substituents can influence the tautomeric preference and the overall molecular conformation, which is stabilized by intramolecular hydrogen bonds and can lead to the formation of various supramolecular structures in the crystalline state .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives can undergo various chemical reactions, including benzylation and nitrosation. These reactions can lead to the formation of polymorphic forms with different hydrogen-bonding patterns and supramolecular arrangements . The introduction of nitroso groups and other substituents can significantly alter the electronic structure of the pyrimidinone molecules, affecting their reactivity and interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are influenced by their molecular structure and substituents. These compounds can exhibit antimicrobial activity, with some derivatives showing higher activity than reference drugs against certain strains of bacteria and fungi . The electronic structure and charge distribution of these molecules can be studied using density functional theory (DFT) calculations, providing insights into their chemical reactivity and potential biological activity . Additionally, the solvate structures and tautomeric forms can affect the crystal packing and stability of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis Routes and Intermediate Applications

Synthesis Methods : A study by Davoodnia et al. (2009) discusses a new synthesis route for 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating the importance of this compound in chemical synthesis processes (Davoodnia et al., 2009).

Iminophosphorane Synthesis : Fang et al. (2008) explored the synthesis of 2-substituted thieno[2,3-d]pyrimidin-4(3H)-ones via an iminophosphorane, indicating its utility in creating a variety of substituted compounds (Fang, Hu, & Ding, 2008).

Antitumor Applications

Antitumor Activity : Research by Hafez and El-Gazzar (2017) shows the synthesis of thieno[2,3-d]pyrimidine derivatives and their potent anticancer activity, highlighting the compound's significance in developing new cancer treatments (Hafez & El-Gazzar, 2017).

Dual Inhibitor for Cancer Therapy : Gangjee et al. (2009) synthesized classical and nonclassical thieno[2,3-d]pyrimidine derivatives as dual inhibitors of thymidylate synthase and dihydrofolate reductase, which are potential antitumor agents (Gangjee et al., 2009).

Applications in Microtubule Targeting

- Microtubule Targeting Agents : Devambatla et al. (2016) conducted studies on 4-substituted 5-methyl-furo[2,3-d]pyrimidines as microtubule targeting agents effective against multidrug-resistant cancer cells, showcasing the compound's relevance in advanced cancer therapy (Devambatla et al., 2016).

Antimicrobial Applications

- Antimicrobial Activity : Kolisnyk et al. (2015) synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides and assessed their antimicrobial activity, indicating its potential in developing new antimicrobial agents (Kolisnyk et al., 2015).

Zukünftige Richtungen

The future research directions for “3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one” could include studying its synthesis, properties, and potential biological activities. Given the reported activities of similar compounds, it could be interesting to explore its potential as a drug candidate, particularly against bacterial targets like Mycobacterium tuberculosis .

Wirkmechanismus

Target of Action

The primary target of 3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These are the causative agents of tuberculosis, a serious infectious disease.

Mode of Action

The compound interacts with its targets by inhibiting their growth, leading to their eventual death

Biochemical Pathways

The compound affects the biochemical pathways that are essential for the survival and replication of Mycobacterium tuberculosis

Pharmacokinetics

The compound has been found to exhibit significant antimycobacterial activity, suggesting good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis, leading to a decrease in the number of viable bacteria . This results in the alleviation of the symptoms of tuberculosis.

Eigenschaften

IUPAC Name |

3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3OS/c1-3-4-7-5-8-9(15-7)12-6(2)13(11)10(8)14/h5H,3-4,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQJIFNWKSGGSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(S1)N=C(N(C2=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B3008582.png)

![4-Oxo-2-(4-phenylphenoxy)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3008586.png)

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl pentanoate](/img/structure/B3008589.png)

![1-(1H-benzo[d][1,2,3]triazol-1-yl)hexan-1-one](/img/structure/B3008590.png)

![7-Fluoro-2-(4-methylpyridin-2-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3008594.png)